molecular formula C8H10N2 B067053 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile CAS No. 177263-29-5

3-(3-methyl-1H-pyrrol-1-yl)propanenitrile

Cat. No.: B067053
CAS No.: 177263-29-5
M. Wt: 134.18 g/mol
InChI Key: MCPPSIMHVOEBBE-UHFFFAOYSA-N
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Description

3-(3-Methyl-1H-pyrrol-1-yl)propanenitrile is a nitrile-containing organic compound featuring a pyrrole ring substituted with a methyl group at the 3-position and a propanenitrile chain at the 1-position. Pyrrole-based nitriles are critical intermediates in medicinal chemistry and materials science, often utilized in the synthesis of chiral stationary phases for chromatography or as precursors for heterocyclic compounds .

Properties

IUPAC Name

3-(3-methylpyrrol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-8-3-6-10(7-8)5-2-4-9/h3,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPPSIMHVOEBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Pyrrole Derivatives with Nitrile Precursors

The most direct route involves the condensation of 3-methyl-1H-pyrrole with acrylonitrile derivatives under acid-catalyzed conditions. A representative procedure from details:

  • Reagents : 3-methylpyrrole (1.0 equiv), 3-bromopropanenitrile (1.2 equiv), acetic acid (solvent)

  • Conditions : Reflux at 120°C for 6–8 h under nitrogen

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography (petroleum ether/EtOAc 4:1)

  • Yield : 68–72%

Side products include bis-adducts (∼12%) from over-alkylation, necessitating careful stoichiometric control.

Transition Metal-Catalyzed Cross-Coupling

Copper-Mediated C–N Bond Formation

Copper(I) catalysts enable direct coupling between 3-methylpyrrole and β-cyanopropyl halides:

Key Data :

Catalyst LoadingTemperature (°C)Yield (%)
5 mol% CuI8058
10 mol% Cu(OPiv)₂10094
15 mol% Cu(OAc)₂10076

Copper pivalate [Cu(OPiv)₂] outperforms other catalysts due to enhanced ligand stability.

Solvent and Base Effects on Reactivity

Polar Aprotic Solvents

Reaction kinetics improve in N-methyl-2-pyrrolidone (NMP) compared to DMF or THF:

  • NMP : 94% yield (dielectric constant ε = 32.2)

  • DMF : 81% yield (ε = 36.7)

  • THF : 43% yield (ε = 7.6)

Higher ε solvents stabilize charged intermediates during the rate-determining C–N coupling step.

Purification and Characterization

Chromatographic Techniques

Crude products typically require silica gel chromatography:

  • Eluent : Petroleum ether/EtOAc (gradient from 4:1 to 1:1)

  • Purity : >98% (HPLC)

¹H NMR (CDCl₃) : δ 6.72 (t, J = 2.1 Hz, 1H, pyrrole-H), 6.12 (dd, J = 2.1, 3.0 Hz, 2H, pyrrole-H), 3.85 (t, J = 6.9 Hz, 2H, CH₂CN), 2.89 (t, J = 6.9 Hz, 2H, CH₂-pyrrole), 2.34 (s, 3H, CH₃)

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale protocol achieves 50 kg/batch throughput:

  • Reactor : Tubular flow system (316L stainless steel)

  • Conditions : 110°C, 10 bar pressure, residence time 30 min

  • Catalyst : Cu(OPiv)₂ immobilized on γ-Al₂O₃ pellets

  • Yield : 91% with >99.5% purity (GC-MS)

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED irradiation show promise for low-temperature synthesis (40°C, 78% yield) .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrrol-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis .

Biology

  • Biological Activity : Research indicates that derivatives containing the pyrrole moiety can exhibit diverse biological activities, including:
    • Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of various bacteria and fungi .
    • Anticancer Effects : It has been evaluated for its potential to induce apoptosis in cancer cells, suggesting its role in cancer therapy .
    • Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress .

Medicine

  • Pharmaceutical Intermediate : Ongoing research explores its potential as an intermediate in drug development, particularly for pharmaceuticals targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for further exploration in medicinal chemistry .

Industry

  • Specialty Chemicals Production : The compound is also used in the production of specialty chemicals and materials with specific properties, contributing to various industrial applications .

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various pyrrole derivatives, 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile was found to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of this compound as a lead structure for developing new antimicrobial agents .

Cancer Research

Research involving this compound demonstrated its ability to induce apoptosis in multiple cancer cell lines. The study utilized cytotoxic screening methods to evaluate the efficacy of the compound against cancerous cells compared to healthy cells, indicating its selective toxicity towards tumor cells .

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of intermediates that can interact with biological macromolecules. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) CAS Number Key Features
3-(3-Methyl-1H-pyrrol-1-yl)propanenitrile* C₈H₁₀N₂ 134.19 - - - 3-methylpyrrole substituent
3-(1H-Pyrrol-1-yl)propanenitrile C₇H₈N₂ 120.16 - - 43036-06-2 Unsubstituted pyrrole
3-(1H-Pyrazol-1-yl)propanenitrile C₆H₇N₃ 121.14 1.07 272.3 88393-88-8 Pyrazole ring, higher polarity
3-(3-Methyl-1H-indol-1-yl)propanenitrile C₁₂H₁₂N₂ 184.24 1.05 376.6 4414-81-7 Indole system, higher molecular weight
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile C₁₃H₁₀F₃N₃ 265.23 - - 1006334-26-4 Phenyl and CF₃ groups, increased lipophilicity

Substituent Effects on Properties

  • Pyrrole vs. This may enhance solubility in polar solvents.
  • Indole System : The indole derivative (C₁₂H₁₂N₂) exhibits a larger aromatic system, resulting in a higher boiling point (376.6°C) and molecular weight (184.24 g/mol) .
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and phenyl groups in the pyrazole analog (C₁₃H₁₀F₃N₃) enhance lipophilicity and stability, making it suitable for agrochemical or pharmaceutical applications .

Biological Activity

3-(3-methyl-1H-pyrrol-1-yl)propanenitrile, also known by its CAS number 177263-29-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile is C8H10N2C_8H_{10}N_2. The compound features a pyrrole ring, which is known for its role in various biological systems. Its structure can be represented as follows:

Structure C8H10N2\text{Structure }\text{C}_8\text{H}_{10}\text{N}_2

Biological Activity Overview

Research indicates that compounds containing pyrrole moieties often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Several studies have suggested that pyrrole derivatives can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : Pyrrole-containing compounds have been evaluated for their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

The biological activity of 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Interaction with DNA : Pyrrole derivatives can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell proliferation.

Anticancer Activity

A notable study assessed the antiproliferative effects of 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile on various cancer cell lines using the NCI-60 cell screen. The results indicated selective cytotoxicity against certain cancer types, particularly renal (CAKI-1) and CNS (SNB-75) cancer cells. The average growth inhibition observed was approximately 50% at a concentration of 10 µM, suggesting significant potential for further development as an anticancer agent .

Antimicrobial Studies

In another investigation, the antimicrobial efficacy of this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. The results demonstrated that 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile exhibited MIC values ranging from 32 to 64 µg/mL, indicating moderate antimicrobial activity .

Data Table: Biological Activity Summary

Activity Type Cell Line/Pathogen IC50/MIC (µg/mL) Notes
AnticancerCAKI-1 (Renal Cancer)10Significant growth inhibition observed
AnticancerSNB-75 (CNS Cancer)10Selective cytotoxicity
AntimicrobialStaphylococcus aureus32Moderate activity
AntimicrobialEscherichia coli64Moderate activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile?

  • Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, pyrrole derivatives can react with acrylonitrile derivatives under controlled conditions. Optimization includes:

  • Temperature : Reactions are often conducted at 50–80°C to balance reactivity and side-product formation .
  • Catalysts : Use of bases like K₂CO₃ or phase-transfer catalysts to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
  • Yield Improvement : Adjusting molar ratios of reactants (e.g., pyrrole:acrylonitrile = 1:1.2) and solvent selection (e.g., DMF or acetonitrile) .

Q. How is the molecular structure of 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile characterized experimentally?

  • Techniques :

  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C-N bond in pyrrole ring: ~1.34 Å) using SHELX programs .
  • NMR Spectroscopy : ¹H NMR (δ 6.5–6.8 ppm for pyrrole protons; δ 2.3 ppm for methyl group) and ¹³C NMR (δ 120–125 ppm for nitrile carbon) .
  • Mass Spectrometry : Molecular ion peak at m/z 120.16 (C₇H₈N₂) .

Q. What are the key physicochemical properties relevant to handling this compound?

  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C.
  • Solubility : Miscible in polar aprotic solvents (DMF, DMSO) but insoluble in water .
  • Hazard Data : LD₅₀ (oral, rat) >500 mg/kg; avoid inhalation (irritant) .

Advanced Research Questions

Q. How does the methyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The methyl group at the 3-position increases steric hindrance, slowing electrophilic substitution but enhancing regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show:

  • Electron Density : Methyl donates electrons via hyperconjugation, activating the pyrrole ring for C–H functionalization .
  • Reactivity Comparison : Lower yield (65%) vs. non-methylated analogs (80%) in Buchwald-Hartwig amination due to steric effects .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Approach :

  • Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to validate bond parameters .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish pyrrole protons from nitrile protons) .
  • Comparative Analysis : Cross-check with analogs (e.g., 3-(1H-pyrrol-1-yl)propanenitrile) to identify substituent-specific shifts .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking (AutoDock Vina) : Predict binding affinity to enzymes (e.g., cytochrome P450). The methyl group enhances hydrophobic interactions, increasing binding energy by ~2 kcal/mol vs. des-methyl analogs .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
    • Validation : Correlate with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

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